1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group and difluorinated indoline moieties. The molecular formula for this compound is . The presence of the benzyloxycarbonyl group enhances the compound's reactivity and stability, while the difluoro substituents contribute to its electronic properties, making it a candidate for various chemical applications.
The synthesis of 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid typically involves the following steps:
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has potential applications in:
Several compounds share structural similarities with 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| 3-(Benzyloxy)carbonylindole | Lacks fluorine substituents but has similar reactivity. |
| 4-Fluoroindole | Contains only one fluorine atom; simpler structure. |
| 5-Bromoindole | Halogenated indole; different halogen affects reactivity. |
| 7-(Trifluoromethyl)-indole | More electron-withdrawing trifluoromethyl group; alters chemical behavior. |
These compounds highlight the uniqueness of 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid due to its specific combination of functional groups and fluorination pattern, which may impart distinct chemical and biological properties not present in its analogs .